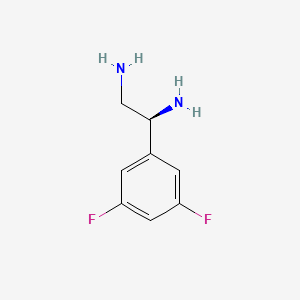

(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine

Description

(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine is a chiral diamine featuring a 3,5-difluorophenyl substituent on the ethane backbone. Fluorine substituents enhance lipophilicity and metabolic stability, making such derivatives attractive for drug design .

Properties

Molecular Formula |

C8H10F2N2 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(1S)-1-(3,5-difluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10F2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m1/s1 |

InChI Key |

QBHAAQKLCKGPML-MRVPVSSYSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)[C@@H](CN)N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Reduction of 3,5-Difluorobenzaldehyde

- Reagents: Sodium borohydride (NaBH4) is commonly employed to reduce 3,5-difluorobenzaldehyde to the corresponding benzyl alcohol derivative.

- Conditions: The reaction is typically conducted in protic solvents such as methanol or ethanol at low temperatures (0–25 °C) to control reaction rate and prevent side reactions.

- Outcome: High yields of (3,5-difluorophenyl)methanol are obtained with minimal byproducts.

Amination to Form Ethane-1,2-Diamine Derivative

- Method: The alcohol intermediate is converted to an amine via nucleophilic substitution or reductive amination.

- Reagents: Ammonia or primary amines under catalytic hydrogenation or reductive amination conditions using catalysts such as Raney nickel or palladium on carbon (Pd/C).

- Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

- Temperature: Mild to moderate heating (25–80 °C) is applied to facilitate reaction.

Chiral Resolution or Asymmetric Synthesis

- Resolution: Since the initial synthesis yields a racemic mixture, chiral resolution techniques are employed to isolate the (1S)-enantiomer. Methods include:

- Crystallization with chiral resolving agents (e.g., tartaric acid derivatives)

- Chromatographic separation using chiral stationary phases

- Asymmetric Synthesis: Alternatively, enantioselective catalysts or chiral auxiliaries can be used to induce stereoselectivity during the reductive amination step, directly producing the (1S)-enantiomer.

Formation of Dihydrochloride Salt

- Purpose: Conversion to the dihydrochloride salt enhances the compound’s aqueous solubility and stability, which is critical for pharmaceutical applications.

- Procedure: Treatment of the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) under controlled temperature yields the dihydrochloride salt.

- Isolation: The salt precipitates out and is collected by filtration and drying.

Alternative and Advanced Methods

Microwave-Assisted Synthesis

Solid-Phase Synthesis Techniques

- Solid-phase methods allow for facile purification and potential automation.

- These techniques are particularly useful in medicinal chemistry for rapid synthesis of analogues but require specialized resins and linkers compatible with the diamine structure.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of aldehyde | NaBH4 | 0–25 | Methanol/Ethanol | 85–95 | Controlled addition to avoid overreduction |

| Amination (Reductive amination) | NH3, Pd/C or Raney Ni, H2 gas | 25–80 | DMF, DCM, or Ethanol | 70–90 | Catalyst choice affects stereoselectivity |

| Chiral resolution | Chiral acids or chromatographic methods | Ambient | Various | 40–60 | Enantiomeric excess depends on method |

| Salt formation | HCl in ethanol or ether | 0–25 | Ethanol, Ether | Quantitative | Salt crystallizes for easy isolation |

Research Findings and Industrial Considerations

- Scalability: Industrial synthesis employs continuous flow reactors to optimize reaction times and yields while maintaining stereochemical purity.

- Purity: High-performance liquid chromatography (HPLC) with chiral columns is used to confirm enantiomeric purity.

- Safety: Handling of fluorinated intermediates requires proper ventilation and protective equipment due to potential toxicity.

- Environmental Impact: Use of greener solvents and recyclable catalysts is under investigation to reduce environmental footprint.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imines or amides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various imines, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related diamines with variations in substituent position, fluorine count, and stereochemistry. Key analogs include:

Key Observations:

- Fluorine Substitution: The 3,5-difluoro pattern in the target compound increases electron-withdrawing effects compared to mono-fluoro analogs (e.g., (S)-1-(4-Fluorophenyl)ethane-1,2-diamine, CAS 1212928-57-8), enhancing resistance to oxidative degradation .

- Lipophilicity : Trifluoromethyl groups (e.g., in CAS 1213016-70-6) significantly raise ClogP values, favoring blood-brain barrier penetration in CNS drug candidates .

- Stereochemical Impact : The (S)-configuration in the target compound may confer distinct binding affinities in chiral environments compared to its (R)-isomer, as seen in enantioselective catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.